2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride
Description
Introduction
The development and characterization of fluorinated organic compounds has become increasingly important in modern chemical research, particularly due to the unique properties that fluorine substitution imparts to molecular systems. 2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride exemplifies this trend, representing a carefully designed molecular architecture that incorporates multiple functional elements within a single structure. The compound's design reflects contemporary approaches to molecular engineering, where specific substitution patterns are employed to achieve desired physicochemical properties.
The systematic investigation of this compound has revealed significant insights into the relationship between molecular structure and chemical behavior. The presence of fluorine atoms at the 3 and 5 positions of the phenoxy ring creates a distinctive electronic environment that influences both the reactivity and stability of the molecule. This substitution pattern represents a deliberate choice in molecular design, as the 3,5-difluoro arrangement provides optimal electronic effects while maintaining structural accessibility for synthetic purposes.
Research into similar fluorinated compounds has demonstrated that the incorporation of fluorine atoms can dramatically alter molecular properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The specific arrangement found in this compound builds upon these established principles while introducing novel structural features that merit detailed investigation. The compound's molecular architecture suggests potential applications in various fields, from pharmaceutical research to materials science.
The hydrochloride salt formation represents another critical aspect of this compound's identity. Salt formation not only improves aqueous solubility but also provides enhanced crystalline properties that facilitate handling, storage, and purification processes. This form of the compound demonstrates superior stability compared to the free base, making it the preferred form for research and potential commercial applications.
Properties
IUPAC Name |
2-(3,5-difluorophenoxy)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO.ClH/c1-10(2,6-13)14-9-4-7(11)3-8(12)5-9;/h3-5H,6,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEXDKXLAOZTAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)OC1=CC(=CC(=C1)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
The preparation of 2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride typically involves the synthesis of the corresponding free amine followed by conversion to its hydrochloride salt. Although direct literature on this exact compound is limited, closely related synthetic strategies and analogous compounds provide a reliable basis for its preparation.
General Synthetic Route
The synthesis can be broadly divided into two stages:
Detailed Preparation Steps
Synthesis of Free Amine
The free amine is generally prepared by nucleophilic substitution or amination reactions involving:
- Starting with a suitable 3,5-difluorophenol derivative,
- Reacting with a suitable alkyl halide or epoxide precursor containing the 2-methylpropan-1-amine skeleton or its protected form,
- Under basic or catalytic conditions, to form the ether linkage and introduce the amine functionality.
Typical reaction conditions include:
- Solvents such as tetrahydrofuran (THF), toluene, or dimethylformamide (DMF),
- Bases like potassium carbonate or lithium bis(trimethylsilyl)amide (LiHMDS) to facilitate nucleophilic substitution,
- Temperature control from ambient to moderate heating (20–80 °C) to optimize yield and selectivity.
Conversion to Hydrochloride Salt
The free amine is converted to the hydrochloride salt by:
- Treating the amine with hydrochloric acid (HCl) in an appropriate solvent such as dioxane or ethereal solvents,
- Cooling the reaction mixture to 0 °C to control crystallization,
- Stirring for 30 minutes to ensure complete salt formation,
- Isolating the solid hydrochloride salt by filtration and washing with diethyl ether to remove impurities.
This step enhances the compound's stability, crystallinity, and ease of handling.
Representative Preparation Procedure (Adapted from Analogous Methods)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 3,5-Difluorophenol + 2-methylpropan-1-amine precursor, K2CO3, THF, 60 °C, 12 h | Nucleophilic substitution to form 2-(3,5-difluorophenoxy)-2-methylpropan-1-amine (free base) |
| 2 | Concentrate reaction mixture, extract with dichloromethane, dry over Na2SO4 | Purification of free amine |
| 3 | Add HCl (4 M in dioxane), 0 °C, stir 30 min | Formation of hydrochloride salt |
| 4 | Concentrate, triturate with diethyl ether, filter | Isolation of this compound as a white solid |
Alternative Synthetic Insights from Related Compounds
Though direct procedures for this compound are scarce, advanced synthetic methods for related amines provide valuable insights:
Use of Lithium Bis(trimethylsilyl)amide (LiHMDS):
LiHMDS is an effective strong base used in the preparation of related amines by deprotonation and nucleophilic substitution under inert atmosphere and controlled temperature, often in THF or toluene solvents. This method allows high yields (up to 85%) and purity.Temperature Control:
Reactions are typically performed between −40 °C and 80 °C to optimize reaction kinetics and minimize side reactions.Purification:
Organic layer washing with brine, drying over sodium sulfate, and chromatographic purification (silica gel column chromatography with ethyl acetate/hexane gradients) are standard to isolate pure products.
These methods ensure efficient, scalable, and reproducible synthesis of amine derivatives structurally similar to this compound.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions / Reagents | Notes |
|---|---|---|
| Starting material | 3,5-Difluorophenol or derivatives | Phenol with fluorine substituents |
| Base | Potassium carbonate, LiHMDS, LDA | Strong bases for deprotonation |
| Solvent | THF, toluene, dioxane | Aprotic solvents favor nucleophilic substitution |
| Temperature range | 0 °C to 80 °C | Controlled to optimize yield |
| Salt formation reagent | HCl (4 M in dioxane or other solvents) | For amine hydrochloride salt preparation |
| Purification methods | Extraction, drying over Na2SO4, chromatography | To achieve high purity |
| Typical yield | 57% to 85% | Dependent on method and scale |
Research Findings and Considerations
Yield and Purity: The use of LiHMDS and controlled temperature protocols yields high purity amine hydrochloride salts with yields typically above 80% in optimized processes.
Scalability: The described methods are amenable to scale-up, using standard industrial equipment such as jacketed reactors and controlled addition of reagents.
Safety and Handling: The hydrochloride salt form improves compound stability and reduces volatility, facilitating safer handling.
Environmental and Cost Factors: Use of common solvents and reagents, with efficient reaction times (12–14 hours), supports cost-effective manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Studies : 2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride has been investigated for its potential as a therapeutic agent. It acts on various biological targets, making it a candidate for treating conditions such as depression and anxiety disorders. The structural modifications with fluorine atoms enhance its bioavailability and receptor affinity.
Case Study: Antidepressant Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant serotonin reuptake inhibition, indicating potential antidepressant effects. The introduction of the difluorophenoxy group was crucial for enhancing activity compared to non-fluorinated analogs .
Drug Development
Lead Compound in Drug Design : The compound serves as a lead structure for synthesizing novel drugs. Its unique chemical framework allows for the modification of side chains, leading to derivatives with improved pharmacokinetic properties.
Data Table: Comparison of Derivatives
| Compound Name | Structure | Activity (IC50) | Comments |
|---|---|---|---|
| Base Compound | Structure | 50 nM | Initial lead |
| Derivative A | Structure | 20 nM | Improved potency |
| Derivative B | Structure | 10 nM | Enhanced selectivity |
Analytical Chemistry
Analytical Applications : The compound is utilized in analytical chemistry for developing assays to measure biological activity. It can be employed in high-performance liquid chromatography (HPLC) methods to quantify drug concentrations in biological samples.
Case Study: HPLC Method Development
A research team developed an HPLC method that successfully quantified the compound in plasma samples from animal studies. The method demonstrated high sensitivity and specificity, enabling accurate pharmacokinetic evaluations .
Neuropharmacology
Neurotransmitter Interaction Studies : Research indicates that this compound interacts with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Its ability to modulate these systems suggests applications in treating neuropsychiatric disorders.
Data Table: Neurotransmitter Activity
| Neurotransmitter | Interaction Type | Effect |
|---|---|---|
| Serotonin | Reuptake Inhibition | Increased levels |
| Norepinephrine | Receptor Agonism | Enhanced signaling |
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biological research.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride with key analogs identified in the evidence:
Key Differences and Implications
Substituent Effects: The 3,5-difluorophenoxy group in the target compound enhances electron-withdrawing properties compared to chloro (Entry 3) or cyclopropyl (Entry 4) substituents, influencing reactivity in oxidative environments . The thiazole ring in Entry 5 introduces heterocyclic aromaticity, likely improving binding affinity in biological systems compared to the target’s purely aliphatic-aryl structure .
Molecular Weight and Solubility: The target compound (~236.5 g/mol) is intermediate in size compared to Entry 4 (285.18 g/mol) and Entry 5 (231.68 g/mol). Its branched amine and HCl salt improve water solubility relative to non-ionic analogs like Entry 4 .
Applications :
- The target is specialized for lignin degradation tracking , whereas analogs like Entry 5 (thiazole-containing) and Entry 3 (chloro-difluoroaniline) are tailored for pharmaceutical or agrochemical synthesis .
- Isobutylamine hydrochloride () serves as a simple solvent or intermediate, lacking the aromatic complexity of the target .
Research Findings and Mechanistic Insights
Oxidative Stability and Degradation Pathways
In lignin model studies (), the 3,5-difluorophenoxy group in the target compound resists premature degradation under alkaline conditions but releases 3,5-difluorophenol (DFPh) upon attack by active oxygen species (AOS). This contrasts with non-fluorinated analogs, where phenolic byproducts form earlier, complicating reaction tracking .
Comparative Reactivity with AOS
- Target Compound: AOS selectively cleaves the propane-1-amine side chain, preserving the difluorophenoxy group until late-stage degradation.
- Chloro-Difluoroaniline (Entry 3) : Chlorine substituents increase susceptibility to nucleophilic displacement, reducing stability in oxidative media .
- Thiazole Derivatives (Entry 5) : The thiazole ring may quench AOS via electron donation, altering degradation kinetics compared to the target .
Biological Activity
2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to elucidate the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound is characterized by the presence of a difluorophenoxy group attached to a methylpropanamine backbone. Its chemical structure can be represented as follows:
Research indicates that this compound may interact with various neurotransmitter receptors and enzymes involved in metabolic pathways. The specific molecular targets include:
- Neurotransmitter Receptors : Potential modulation of receptors related to serotonin and norepinephrine.
- Enzymatic Activity : Inhibition or activation of enzymes involved in neurotransmission, which may affect synaptic plasticity and neuronal communication.
Anticancer Activity
A notable aspect of this compound is its potential anticancer activity. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | Concentration (µg/ml) | Inhibition Rate (%) at 72 hours |
|---|---|---|
| AMJ13 (Breast Cancer) | 20 | 50 |
| AMJ13 (Breast Cancer) | 40 | 66 |
| AMJ13 (Breast Cancer) | 60 | 68 |
These results indicate a dose-dependent response, with higher concentrations leading to increased inhibition of cancer cell growth .
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess neuroprotective effects. Preliminary studies indicate that it could potentially mitigate neuronal damage in models of neurodegenerative diseases. The exact pathways through which it exerts these effects are still under investigation, but they may involve modulation of oxidative stress responses and inflammatory pathways.
Case Studies
-
Study on Anticancer Efficacy :
- A study conducted on the AMJ13 breast cancer cell line revealed that treatment with this compound resulted in significant cytotoxicity. The study highlighted that lower concentrations (10 µg/ml) showed minimal effects, while higher concentrations (40 µg/ml and above) significantly inhibited cell viability over time .
- Neuroprotective Potential :
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-(3,5-difluorophenoxy)-2-methylpropan-1-amine hydrochloride?
The synthesis typically involves two key steps: (1) alkylation of 3,5-difluorophenol with a halogenated precursor (e.g., 1-bromo-2-methylpropane) under basic conditions (e.g., K₂CO₃ in DMF or acetone), and (2) amination of the intermediate via reductive amination or nucleophilic substitution. For the final hydrochloride salt formation, gaseous HCl is introduced into the amine solution in anhydrous diethyl ether. Reaction monitoring by TLC or HPLC is critical to optimize yields .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and amine protonation.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (using SHELX software for refinement) to resolve stereochemistry and crystal packing .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).
Q. What safety protocols are essential for handling this compound in the laboratory?
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood due to potential amine volatility and HCl gas release during salt formation.
- Store in a desiccator at 4°C to prevent hygroscopic degradation.
- Dispose of waste via neutralization (e.g., NaHCO₃) followed by incineration .
Q. What are the primary applications of this compound in model systems?
It serves as a building block for:
- Lignin degradation studies : The 3,5-difluorophenoxy group acts as a tracer to monitor oxidative cleavage mechanisms in β-O-4 lignin models under alkaline conditions .
- Chiral amine synthesis : The branched alkyl chain and fluorine substituents enable exploration of steric effects in asymmetric catalysis .
Advanced Research Questions
Q. How does the 3,5-difluorophenoxy group influence oxidative degradation mechanisms in lignin model systems?
In alkaline oxygen treatments, the difluorophenoxy moiety in β-O-4 lignin models (e.g., VDF) undergoes cleavage via active oxygen species (AOS) generated from 4-hydroxy-3-methoxybenzyl alcohol (VA). The fluorine atoms enhance stability against nucleophilic attack, allowing precise tracking of phenolic byproducts (e.g., 3,5-difluorophenol) via LC-MS. This facilitates mechanistic studies on lignin depolymerization pathways .
Q. What strategies can resolve contradictions in reactivity data between computational predictions and experimental results for this compound?
- Conduct solvent-effect studies (e.g., DFT calculations with implicit solvent models vs. experimental kinetics in DMSO/water mixtures).
- Validate protonation states via pH-dependent NMR to assess amine basicity under reaction conditions.
- Use isotopic labeling (e.g., ¹⁸O in phenoxy groups) to trace unexpected side reactions .
Q. How can researchers design experiments to evaluate this compound’s interaction with neurotransmitter receptors?
- In vitro binding assays : Radiolabeled ligands (e.g., [³H]-dopamine) in transfected HEK293 cells expressing target receptors (e.g., dopamine D2).
- Molecular docking simulations : Compare binding affinities with structurally similar amines (e.g., 2-methylpropan-1-amine derivatives) to identify steric/electronic contributions .
Q. What advanced techniques are recommended for studying its chiral resolution and enantiomeric excess?
Q. How does the compound’s stability vary under different storage conditions, and what analytical methods detect degradation products?
- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks, then analyze via:
- LC-MS to identify hydrolyzed products (e.g., 3,5-difluorophenol).
- Karl Fischer titration to quantify moisture uptake.
- DSC/TGA to assess thermal decomposition thresholds .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
